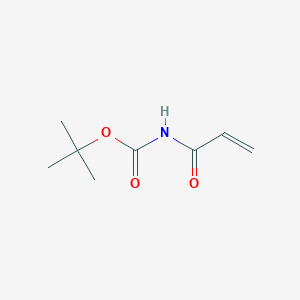
tert-Butyl acryloylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl N-acryloylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and an acryloyl group attached to the carbamate moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Deprotection of the tert-Butyl Group
The tert-butyl carbamate group can be cleaved under acidic or radical conditions:
Acidic Hydrolysis
-
Mechanism : Protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield acryloylamide .
Radical-Mediated Cleavage
-
Reagents : Magic Blue (tris-4-bromophenylamminium radical cation) with triethylsilane .
-
Conditions : Mild, room-temperature deprotection with 85–92% yields .
Example Reaction :
tert Butyl acryloylcarbamateMagic Blue Et3SiHAcryloylamide+CO2+C CH3 3H
Hydrolysis of the Carbamate Moiety
Under basic conditions, the carbamate undergoes hydrolysis to form acryloylurea derivatives:
Conditions :
Mechanistic Pathway :
-
Hydroxide attack at the carbonyl carbon.
-
Cleavage of the C–O bond, releasing tert-butanol.
Polymerization via the Acryloyl Group
The acryloyl double bond participates in radical polymerization, forming polyacrylamide derivatives:
Initiation :
-
Conditions : 60–80°C in inert solvents (e.g., THF).
Example :
ntert Butyl acryloylcarbamateAIBNPoly acryloylcarbamate
Key Data :
-
Glass Transition Temperature (Tg) : ~120°C (DSC analysis).
Nucleophilic Additions to the Acryloyl Group
The α,β-unsaturated carbonyl system undergoes Michael additions:
Reagents :
-
Nucleophiles : Thiols, amines, or Grignard reagents.
Example :
tert Butyl acryloylcarbamate+CH3SH→tert Butylβ methylthio acryloylcarbamate
Conditions :
Stability and Storage Considerations
Applications De Recherche Scientifique
t-Butyl N-acryloylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines, similar to t-butyl N-acryloylcarbamate.
tert-Butyl N-allylcarbamate: Another carbamate with an allyl group instead of an acryloyl group.
tert-Butyl N-methacryloylcarbamate: Similar structure but with a methacryloyl group.
Uniqueness: t-Butyl N-acryloylcarbamate is unique due to the presence of the acryloyl group, which imparts specific reactivity and allows for polymerization reactions. This makes it particularly useful in the synthesis of polymers and advanced materials, distinguishing it from other carbamates.
Propriétés
Numéro CAS |
103223-89-8 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
tert-butyl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |
Clé InChI |
ZLJZBJSVDATEGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C=C |
SMILES canonique |
CC(C)(C)OC(=O)NC(=O)C=C |
Synonymes |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














